(Z)-2-Cyano-3-(p-tolyl)acrylic acid

CAS No.:

Cat. No.: VC13304981

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6- |

| Standard InChI Key | VSMAAVBAABUVMQ-POHAHGRESA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

| SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

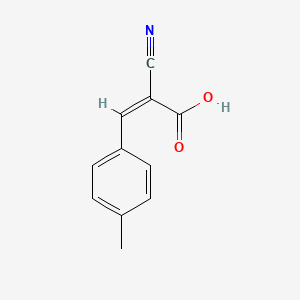

The compound’s structure centers on an acrylic acid backbone with a cyano group at the α-position and a p-tolyl group at the β-position (Figure 1). The Z-configuration places the cyano and carboxylic acid groups on the same side of the double bond, creating a planar, conjugated system that enhances electrophilicity. This arrangement facilitates interactions with biological targets and participation in cycloaddition reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.19 g/mol | |

| IUPAC Name | (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| CAS Number | 80540-68-7 (E-isomer) |

Synthesis and Stereochemical Control

Knoevenagel Condensation

The primary synthetic route involves a Knoevenagel condensation between cyanoacetic acid and p-tolualdehyde under basic conditions . Microwave-assisted synthesis in aqueous media with potassium hydroxide (KOH) as a catalyst achieves yields of 65–97% within 20 minutes at 75°C . This method favors Z-selectivity due to steric and electronic effects during imine intermediate formation.

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | KOH (20 mol%) | |

| Solvent | Water | |

| Temperature | 75°C | |

| Reaction Time | 20 minutes (microwave) | |

| Yield | 65–97% |

Steric and Electronic Modifications

Introducing electron-withdrawing groups (e.g., halogens) on the aryl ring enhances reactivity for subsequent derivatization. For example, fluorinated or chlorinated analogs demonstrate improved larvicidal activity, with LC50 values as low as 19.63 µg/mL .

Chemical Reactivity and Derivative Formation

Conjugated System Reactivity

The α,β-unsaturated system undergoes nucleophilic additions, Diels-Alder reactions, and Michael additions. The cyano group stabilizes the transition state via resonance, enabling regioselective transformations.

Biological Intermediate Synthesis

Derivatives of (Z)-2-cyano-3-(p-tolyl)acrylic acid serve as precursors for antitumor agents and enzyme inhibitors. For instance, pyrazole-based MPC inhibitors derived from similar cyanoacrylic acids show promise in treating metabolic dysfunction-associated steatohepatitis (MASH) .

Biological Activities and Applications

Larvicidal and Insecticidal Properties

Halogenated derivatives exhibit significant larvicidal activity against Aedes aegypti, the vector for dengue and Zika viruses. Chlorinated analogs achieve LC50 values of 33.84 µg/mL and LC90 of 48.16 µg/mL, outperforming conventional insecticides .

Table 3: Bioactivity of Halogenated Derivatives

Comparative Analysis with Structural Analogs

Z vs. E Isomers

The Z-isomer’s planar geometry enhances intermolecular interactions compared to the E-isomer, which adopts a nonplanar configuration. This difference impacts solubility and bioactivity.

Substituent Effects

Replacing the p-tolyl group with electron-deficient aryl rings (e.g., nitro-phenyl) increases electrophilicity but reduces metabolic stability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume